BenchChemオンラインストアへようこそ!

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Permeability

This compound occupies a unique position in benzothiazole–benzofuran chemical space, featuring a 6-dimethylsulfamoyl substituent that modulates permeability and target binding. Unlike methanesulfonyl or furan analogs, it retains the unsubstituted benzofuran-2-carboxamide terminus for SAR exploration. With zero prior bioactivity annotations, it enriches HTS diversity decks and serves as a clean starting point for computational target prediction (potential FLT3, VIPR1 models). Ideal for fragment-to-lead programs with ~100 Da optimization headroom before Rule-of-5 threshold. Request your quote today.

Molecular Formula C18H15N3O4S2
Molecular Weight 401.46
CAS No. 923123-50-6
Cat. No. B2511633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide
CAS923123-50-6
Molecular FormulaC18H15N3O4S2
Molecular Weight401.46
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H15N3O4S2/c1-21(2)27(23,24)12-7-8-13-16(10-12)26-18(19-13)20-17(22)15-9-11-5-3-4-6-14(11)25-15/h3-10H,1-2H3,(H,19,20,22)
InChIKeyBNMKOXAPSHTOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 923123-50-6): Chemoinformatic Identity and Procurement Context


N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound (molecular formula C₁₈H₁₅N₃O₄S₂; MW 401.5 g·mol⁻¹) that integrates a benzofuran-2-carboxamide moiety with a 6-dimethylsulfamoyl-substituted 1,3-benzothiazole scaffold . The compound is catalogued in the PubChem database (CID 18569354) and the ZINC virtual screening library (ZINC4680933), with computed physicochemical properties including an XLogP3-AA of 3.4, one hydrogen bond donor, seven hydrogen bond acceptors, and a topological polar surface area (tPSA) of 107 Ų . As of ChEMBL release 20, no experimentally determined bioactivity data (IC₅₀, Kᵢ, EC₅₀) is reported for this compound, and it has not appeared in any peer-reviewed publications or clinical trials . Consequently, its differentiation from closely related analogs must be grounded in computed molecular descriptors, structural uniqueness metrics, and class-level inference from benzothiazole–benzofuran hybrid chemotypes.

Why Close Analogs of N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide Cannot Be Interchanged in Chemical Biology Studies


Within the benzothiazole–benzofuran carboxamide chemical space, minor perturbations to substitution pattern produce substantial shifts in computed molecular properties that govern permeability, solubility, and target-binding potential. The target compound occupies a unique position conferred by three simultaneous structural features: (i) the 6-position dimethylsulfamoyl group on the benzothiazole ring (a strong electron-withdrawing sulfonamide that modulates pKₐ and H-bond acceptor count), (ii) the 2-amino linkage of the benzothiazole to the carboxamide, and (iii) the unsubstituted benzofuran-2-carboxamide terminus. Analogs that replace the dimethylsulfamoyl group with methanesulfonyl (e.g., CAS 449175-87-5) or relocate it to the 4-position alter the computed cLogP, tPSA, and hydrogen-bonding capacity, which in turn affect membrane permeability and efflux susceptibility . Similarly, replacement of the benzofuran ring with furan (e.g., N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-furamide) reduces molecular volume and aromatic surface area, changing π-stacking potential with biological targets . For procurement decisions in chemical biology and medicinal chemistry, these differences are non-trivial: the target compound serves as a specific scaffold for structure–activity relationship (SAR) exploration and virtual screening campaigns, and substitution with a close analog introduces uncontrolled variables in computed property space that can confound hit validation and lead optimization .

Quantitative Differentiation Evidence for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide Versus Closest Analogs


Lipophilicity Modulation: XLogP3-AA Comparison of Benzothiazole 6-Dimethylsulfamoyl vs. 6-Methanesulfonyl Analogs

The target compound bears a 6-dimethylsulfamoyl substituent (─SO₂N(CH₃)₂), which is a tertiary sulfonamide. When compared to the 6-methanesulfonyl analog (─SO₂CH₃, e.g., N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide), the dimethylsulfamoyl group introduces an additional nitrogen atom and two methyl groups, altering computed lipophilicity. The target compound has a computed XLogP3-AA of 3.4 , whereas the 6-methanesulfonyl analog is predicted to have a lower XLogP due to the absence of the N,N-dimethyl substitution (the methanesulfonyl group is more polar). This difference translates to an estimated ΔXLogP of approximately 0.5–0.8 log unit lower for the methanesulfonyl analog, based on fragment-based calculation rules . Higher lipophilicity correlates with improved passive membrane permeability for compounds within the optimal XLogP range of 3–5 for CNS and cellular penetration.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: Dimethylsulfamoyl vs. Methanesulfonyl at the Benzothiazole 6-Position

The dimethylsulfamoyl group (─SO₂N(CH₃)₂) contributes three hydrogen bond acceptor (HBA) atoms: two sulfonyl oxygens and the sulfonamide nitrogen. In contrast, the methanesulfonyl group (─SO₂CH₃) contributes only two HBA atoms (two sulfonyl oxygens). The target compound has a total of 7 computed HBA atoms , whereas the 6-methanesulfonyl analog has 6. This one-HBA difference (±1 acceptor) alters the compound's hydrogen-bonding capacity, which influences aqueous solubility, crystal packing, and recognition by biological targets that depend on specific HBA pharmacophoric features (e.g., kinase hinge-binding motifs) .

Hydrogen bonding Solubility Target recognition

Topological Polar Surface Area: Benzofuran vs. Furan Terminal Ring in the 6-Dimethylsulfamoyl-Benzothiazole Series

The target compound incorporates a benzofuran-2-carboxamide terminus (fused benzene + furan ring). Its closest furan analog, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-furamide (CAS 865592-14-9), replaces the benzofuran with a monocyclic furan ring. This structural simplification reduces the number of aromatic carbon atoms and eliminates the fused benzene ring. The target compound's computed topological polar surface area (tPSA) is 107 Ų , whereas the furan analog is predicted to have a tPSA of approximately 89–95 Ų (owing to the loss of the fused benzene ring, which contributes to the overall molecular surface area) . A tPSA difference of 12–18 Ų is significant for predicting oral bioavailability and blood–brain barrier penetration, where values below 140 Ų are generally favorable for oral absorption and below 60–70 Ų are optimal for CNS penetration.

tPSA Membrane permeability Oral bioavailability

Scaffold Uniqueness: Chemical Framework Novelty of the Target Compound Among ChEMBL-Annotated Benzothiazole–Benzofuran Carboxamides

SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 indicate no known bioactivity annotations for the target compound, and it is reported as 'not reported in any publications per ChEMBL' . Its chemical framework (the unique combination of benzofuran-2-carboxamide linked at the 2-position of a 6-dimethylsulfamoyl-benzothiazole) has no other compounds with this exact framework in the ZINC database . This framework uniqueness contrasts with other benzothiazole–benzofuran carboxamides that have registered bioactivity (e.g., N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide, reported IC₅₀ ~10 µM against A431 cells) or patent disclosures (e.g., PD-1/PD-L1 inhibitor patents referencing benzothiazole-sulfonamide derivatives) .

Chemical novelty Scaffold diversity IP position

Rotatable Bond Count: Conformational Flexibility Comparison with 4-Substituted Benzamide Analogs

The target compound has 4 rotatable bonds , which include the dimethylsulfamoyl S–N bond, the carboxamide C–N bond linking benzothiazole to benzofuran, and the benzofuran–carboxamide linkage. In comparison, analogs where the benzofuran-2-carboxamide is replaced by a 4-substituted benzamide bearing a second dimethylsulfamoyl group (e.g., 4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide) have 6–7 rotatable bonds due to the additional sulfonamide and benzamide linkages . Each additional rotatable bond increases the conformational entropy penalty upon binding (estimated at 0.5–1.0 kcal·mol⁻¹ per frozen bond) . The lower rotatable bond count of the target compound predicts a smaller entropic penalty upon target binding, which can translate to improved ligand efficiency for a given binding affinity.

Conformational entropy Binding affinity Ligand efficiency

Molecular Weight: Positioning Within the Optimal Fragment-to-Lead Transition Range

The target compound has a molecular weight of 401.5 g·mol⁻¹ , which places it at the interface between fragment-sized molecules (<300 Da) and classical lead-like compounds (300–500 Da). This positions it advantageously for fragment-to-lead optimization: it is small enough to allow efficient property-based optimization (adding ≤100 Da of functional groups while remaining within lead-like space) yet large enough to engage biological targets with meaningful affinity. In contrast, many benzothiazole–benzofuran carboxamides in the patent literature exceed 450 Da (e.g., N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide, MW > 500 Da), which limits the scope for further MW expansion before reaching beyond Rule-of-5 chemical space .

Molecular weight Fragment-based drug discovery Lead-likeness

Procurement-Relevant Application Scenarios for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide


Diversity-Oriented Screening Library Enrichment with a Novel Benzothiazole–Benzofuran Scaffold

For high-throughput screening (HTS) facilities constructing diversity-oriented compound collections, the target compound offers a scaffold not represented in existing bioactivity-annotated chemical space. With zero publications and zero bioactivity annotations in ChEMBL 20 , its inclusion enriches screening decks with a framework that has not been previously interrogated against biological targets. The computed XLogP of 3.4 and tPSA of 107 Ų place it within drug-like chemical space , reducing the risk of promiscuous assay interference that plagues highly lipophilic (XLogP > 5) screening compounds.

Fragment-to-Lead Optimization with Property Headroom

At 401.5 g·mol⁻¹ with only 4 rotatable bonds , the compound serves as an ideal starting point for fragment-to-lead or scaffold-hopping programs. Its molecular weight leaves approximately 100 Da of optimization headroom before exceeding the 500 Da Rule-of-5 threshold. The 6-dimethylsulfamoyl group can be systematically varied (N-methyl, N-ethyl, N-cyclopropyl analogs) to probe SAR, while the benzofuran-2-carboxamide can be functionalized at the 5- or 7-positions to modulate potency and selectivity without dramatically altering the core scaffold geometry .

Computational Target Prediction and Polypharmacology Profiling

The compound's lack of prior biological annotation makes it an excellent candidate for SEA-based target prediction and computational polypharmacology profiling. ZINC SEA predictions against ChEMBL 20 suggest potential interactions with FLT3 kinase (Max Tc = 42) and VIPR1 receptor (Max Tc = 58) . These computationally predicted targets can be prioritized for in vitro validation, enabling the discovery of novel ligand–target pairs. Researchers procuring this compound for computational follow-up can use the provided InChIKey (BNMKOXAPSHTOHM-UHFFFAOYSA-N) to ensure exact structural identity across database queries .

PD-1/PD-L1 Inhibitor Scaffold Exploration in Immuno-Oncology

Patent literature (WO-2024094700-A1 and related filings) discloses benzothiazole-sulfonamide derivatives as PD-1/PD-L1 pathway inhibitors . The target compound's 6-dimethylsulfamoyl-benzothiazole core shares structural elements with these patented chemotypes, yet its benzofuran-2-carboxamide terminus is structurally distinct from the benzamide and pyridine-4-carboxamide variants exemplified in the patent. This structural divergence may confer differential PD-L1 dimerization inhibition and selectivity profiles. Procurement of the target compound enables head-to-head biochemical comparison with patented analogs to define the contribution of the benzofuran terminus to PD-L1 binding .

Quote Request

Request a Quote for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.